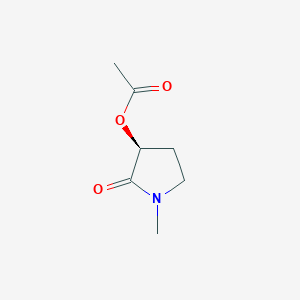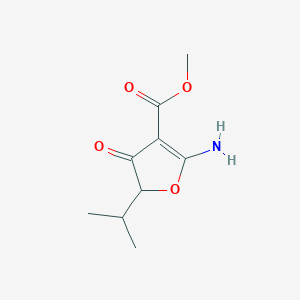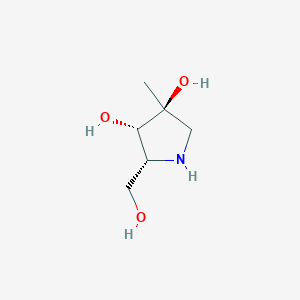![molecular formula C10H7NO3 B12872398 2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
2-Acetylbenzo[d]oxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylbenzo[d]oxazole-4-carbaldehyde is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-4-carbaldehyde typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final product . The reaction conditions generally include:
Temperature: 60-80°C
Solvent: DMF (Dimethylformamide)
Catalyst: POCl3 (Phosphorus oxychloride)
Reaction Time: 6 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-Acetylbenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo electrophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium permanganate) in acidic medium.
Reduction: NaBH4 (Sodium borohydride) in methanol.
Substitution: Friedel-Crafts acylation using AlCl3 (Aluminum chloride) as a catalyst.
Major Products Formed
Oxidation: 2-Acetylbenzo[d]oxazole-4-carboxylic acid.
Reduction: 2-Acetylbenzo[d]oxazole-4-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
科学的研究の応用
2-Acetylbenzo[d]oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
類似化合物との比較
Similar Compounds
- 2-Acetylbenzoxazole
- 4-Formylbenzoxazole
- 2-Benzoxazolecarboxaldehyde
Comparison
2-Acetylbenzo[d]oxazole-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct reactivity patterns. Compared to 2-Acetylbenzoxazole, it has an additional formyl group that allows for further functionalization. Compared to 4-Formylbenzoxazole, it has an acetyl group that enhances its electrophilic properties.
特性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
2-acetyl-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-6(13)10-11-9-7(5-12)3-2-4-8(9)14-10/h2-5H,1H3 |
InChIキー |
IANHCVMQWLRWQS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


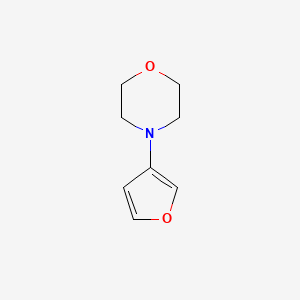
![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
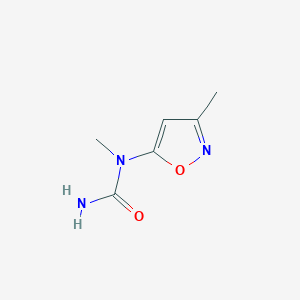
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)


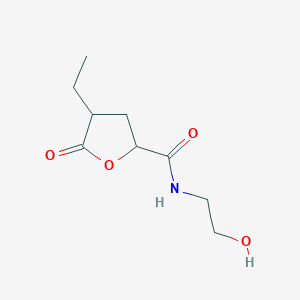
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
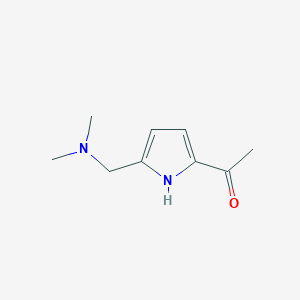
![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
